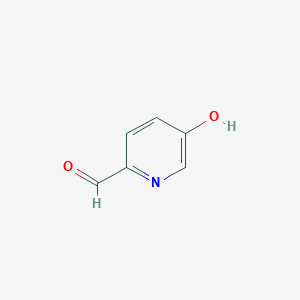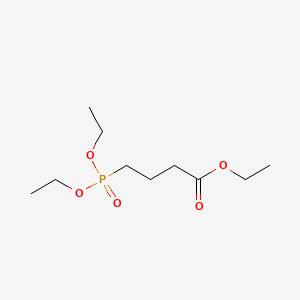
4-Etoxi-2-(metiltio)pirimidina-5-carboxilato de etilo
Descripción general
Descripción
Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate (also known as EEMTPC) is an important compound used in a variety of scientific research applications. It is a derivative of pyrimidine and is used in a variety of synthetic reactions, such as the synthesis of a wide range of drugs and other compounds. EEMTPC has a variety of biochemical and physiological effects, and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Agentes neuroprotectores y antineuroinflamatorios
La pirimidina y sus derivados, incluido el 4-Etoxi-2-(metiltio)pirimidina-5-carboxilato de etilo, han demostrado tener actividad antiviral, anticancerígena, antioxidante y antimicrobiana . Estos compuestos se han estudiado por su actividad neuroprotectora y antiinflamatoria en modelos de células neuronales y microglía humana . El andamiaje de pirimidina-5-carboxilato se utiliza ampliamente para el diseño y la síntesis de agentes neuroprotectores y antineuroinflamatorios .
Síntesis de híbridos de triazol-pirimidina
El this compound se puede utilizar en la síntesis de nuevos híbridos de triazol-pirimidina . Estos híbridos han mostrado prometedoras propiedades neuroprotectoras y antiinflamatorias .
Inhibición de la producción de óxido nítrico y factor de necrosis tumoral-α
Algunos compuestos sintetizados utilizando this compound han mostrado propiedades antineuroinflamatorias significativas a través de la inhibición de la producción de óxido nítrico (NO) y factor de necrosis tumoral-α (TNF-α) en células de microglía humana estimuladas con LPS .
Reducción del estrés del retículo endoplásmico y la apoptosis
Los compuestos sintetizados utilizando this compound han exhibido una prometedora actividad neuroprotectora al reducir la expresión de la chaperona del retículo endoplásmico (RE), BIP, y la caspasa-3 escindida, un marcador de apoptosis, en células neuronales humanas .
Interacción con residuos activos de las proteínas ATF4 y NF-kB
Un estudio de acoplamiento molecular mostró que los compuestos líderes sintetizados utilizando this compound tienen una interacción favorable con los residuos activos de las proteínas ATF4 y NF-kB .
Síntesis de pirimido[4,5-d]pirimidina-2,4(1H,3H)-dionas
El this compound se puede utilizar en la síntesis de una serie de pirimido[4,5-d]pirimidina-2,4(1H,3H)-dionas como inhibidores selectivos para EGFR .
Mecanismo De Acción
Target of Action
Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Mode of Action
It’s worth noting that pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Pyrimidine derivatives have been associated with the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .
Análisis Bioquímico
Biochemical Properties
Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain nucleophilic substitution reactions, where the methylthio group is displaced by other nucleophiles . This interaction suggests that Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate can participate in reactions involving enzyme catalysis and protein binding, influencing the overall biochemical pathways.
Cellular Effects
Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate affects various types of cells and cellular processes. It has been noted to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and the activation or inhibition of certain signaling pathways . These effects can result in alterations in cellular functions, such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of its use. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, which should be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the appropriate dosage range to maximize the compound’s efficacy while minimizing potential risks.
Metabolic Pathways
Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding the metabolic pathways of Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate is crucial for predicting its behavior and effects in biological systems.
Transport and Distribution
The transport and distribution of Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can impact its activity and function.
Subcellular Localization
Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications . The compound’s localization can influence its activity and interactions with other biomolecules, thereby affecting its overall function in cellular processes.
Propiedades
IUPAC Name |
ethyl 4-ethoxy-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-4-14-8-7(9(13)15-5-2)6-11-10(12-8)16-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMAYUOBJHWPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1C(=O)OCC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304293 | |
| Record name | Ethyl 4-ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84923-27-3 | |
| Record name | NSC165312 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1296275.png)

![2-[(4-Methylphenyl)sulfonylhydrazinylidene]acetic acid](/img/structure/B1296279.png)

![5,8-Dichloropyrido[2,3-d]pyridazine](/img/structure/B1296284.png)








